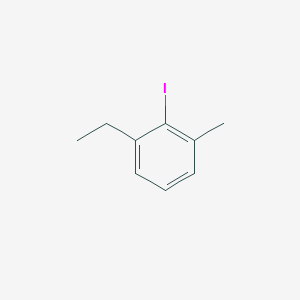

1-Ethyl-2-iodo-3-methylbenzene

Cat. No. B061388

Key on ui cas rn:

175277-95-9

M. Wt: 246.09 g/mol

InChI Key: PCSPENCTMKMGFE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06458844B2

Procedure details

A 250 mL pressure bottle was charged with 2-ethyl-6-methyliodobenzene (30.07 mmol, 7.4 g), Pd(OAc)2 (1.43 mmol, 334 mg) and dppp (1.43 mmol, 620 mg). The flask was closed with a septum and evacuated three times with argon. Acetonitrile (96 mL), triethylamine (189 mmol, 19.0 g, 26.25 mL) and water (19.1 mL) were added in succession by the aid of syringe and the rubber septum was replaced with a teflon lined cap connected to a carbon monoxide source. The flask was now pressurized with carbon monoxide (40 psi) and the excess pressure was released. This process was repeated three times and finally the mixture was stirred for 5 min under 40 psi carbon monoxide pressure. The flask was then disconnected from the carbon monoxide cylinder and immersed in a preheated oil bath (83-85° C.). The reaction mixture turned black within 1 h and was stirred for another 14 h at this temperature, then was cooled to room temperature and the pressure was released. The resulting mixture was diluted with diethyl ether (200 mL) and 1.0N NaOH (20 mL). The formed sodium was extracted into water (2×100 mL). The combined water extracts were acidified with 1.0N HCl and the mixture was extracted with dichloromethane (3×100 mL). The combined dichloromethane extracts were washed with brine, dried (MgSO4), filtered and the volatiles were removed under vacuum to provide 3.58 g (72.5%) of 2-ethyl-6-methylbenzoic acid as a viscous brown oil which slowly solidified overnight. HR MS: Obs. mass, 164.0833. Calcd. mass, 164.0837 (M+).

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

72.5%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1I)[CH3:2].C(#N)C.C(N(CC)CC)C.[C]=[O:22].C([O:25][CH2:26]C)C>[OH-].[Na+].CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[C:26]([OH:25])=[O:22])[CH3:2] |f:5.6,7.8.9,^3:20|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(C(=CC=C1)C)I

|

|

Name

|

|

|

Quantity

|

334 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

|

Name

|

|

|

Quantity

|

620 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4

|

Step Two

|

Name

|

|

|

Quantity

|

96 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

26.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

19.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Eight

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for another 14 h at this temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was closed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated three times with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lined cap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in a preheated oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(83-85° C.)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The formed sodium was extracted into water (2×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with dichloromethane (3×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined dichloromethane extracts were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were removed under vacuum

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=C(C(=O)O)C(=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.58 g | |

| YIELD: PERCENTYIELD | 72.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |